2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is a Schiff base compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. This compound is characterized by its unique structure, which includes a phenolic group and an imine linkage, making it of interest in various chemical and biological applications. Schiff bases are typically formed through the condensation of primary amines with carbonyl compounds, and this particular compound is synthesized from 3-methoxybenzaldehyde and 2-aminophenol.
The compound can be sourced from various chemical suppliers, including BenchChem, which provides detailed descriptions and synthesis methods for numerous organic compounds. It falls under the classification of organic compounds, specifically as a Schiff base, which is known for its potential biological activities and applications in coordination chemistry.
The synthesis of 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol typically involves a straightforward condensation reaction. The general procedure includes:
This synthesis route allows for good yields of the desired Schiff base. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde, leading to the formation of an imine linkage.
The molecular structure of 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol features:
The InChI representation for this compound is InChI=1S/C14H13NO2/c1-17-13-7-4-6-12(9-13)15-10-11-5-2-3-8-14(11)16/h2-10,16H,1H3 .
2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol can undergo several types of reactions:
The mechanism of action for 2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol primarily involves its ability to interact with various biological targets through its functional groups. The imine nitrogen can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may lead to biological effects such as antimicrobial or anticancer activities due to disruption in cellular processes.
2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol has several notable applications:
The title compound is synthesized via acid-catalyzed condensation between 3-methoxyaniline and salicylaldehyde derivatives under reflux conditions. Methanol or ethanol serves as the primary solvent, with yields exceeding 70% after recrystallization. The reaction follows nucleophilic addition-elimination kinetics, where the carbonyl carbon of salicylaldehyde undergoes attack by the primary amine group of 3-methoxyaniline. This forms a carbinolamine intermediate, which dehydrates to yield the thermodynamically stable (E)-isomer. Crystallization from chloroform-methanol (3:1) mixtures produces analytically pure brown crystals with a characteristic melting point of 186°C [1]. Microwave-assisted synthesis reduces reaction times to minutes while maintaining high yields (95%) by enhancing molecular collisions through dielectric heating [6] [7].
Solvent polarity critically influences (E)-isomer dominance. Non-polar solvents (e.g., toluene) favor the (Z)-form due to reduced steric hindrance, while polar protic solvents (e.g., methanol) stabilize the (E)-isomer via intramolecular hydrogen bonding. Citrus-derived acidic media (e.g., orange juice) provide a green alternative, where citric acid catalyzes imine formation within 5 minutes, achieving >90% (E)-selectivity. This occurs through protonation of the carbinolamine intermediate, accelerating dehydration [7]. Solvent-free mechanochemical grinding also enhances (E)-isomer ratios (95:5) by minimizing solvation effects that promote isomerization [3].
The ortho-hydroxy group enables proton delocalization between phenol-imine (O–H⋯N) and keto-amine (O⋯H–N) tautomers. X-ray studies confirm the phenol-imine form dominates in solid state, stabilized by a strong intramolecular O–H⋯N bond (d(O⋯N) = 2.58–2.62 Å, ∠OHN = 146–152°). This six-membered chelate ring imposes planarity on the salicylidene moiety, suppressing keto-amine conversion. NMR studies in CDCl₃ reveal no detectable tautomerism, confirming solvent shielding preserves the phenol-imine form [1] [3].
Table 1: Hydrogen Bond Parameters in Solid State
Bond Type | Distance (Å) | Angle (°) | Role |
---|---|---|---|
O–H⋯N (intramolecular) | 2.58–2.62 | 146–152 | Stabilizes phenol-imine tautomer |
O–H⋯O (intermolecular) | 2.76–2.81 | 158–162 | Forms dimeric chains |
C–H⋯π | 3.42–3.51 | 142–148 | Stabilizes crystal packing |
Single-crystal X-ray diffraction reveals a near-planar conformation between the salicylaldimine (C₁–C₇–N₁–C₈) and anisyl (C₈–N₁–C₉–C₁₄) rings, with dihedral angles of 3.5–5.2°. The azomethine bond [C=N: 1.301(2)–1.307(2) Å] adopts (E)-configuration, confirmed by torsion angles of 178.6–179.3°. Planarity arises from intramolecular H-bonding and π-conjugation across the imine bridge. Substituents perturb planarity: ortho-methoxy groups increase dihedral angles to 80.84(11)° due to steric repulsion with imine hydrogen [1] [3].
The crystal lattice exhibits three distinct supramolecular motifs:
Two polymorphs are characterized:
Spectral Characterization and Physicochemical Properties
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1